[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate
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Overview
Description
[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzamidopurinyl group and a benzoate ester. It is often studied for its potential biological and chemical properties.
Preparation Methods
The synthesis of [(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the benzamidopurinyl moiety, followed by the attachment of the oxolan ring and the benzoate ester. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Scientific Research Applications
[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate involves its interaction with specific molecular targets. The benzamidopurinyl group is known to interact with nucleic acids, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate can be compared with other similar compounds, such as:
N6-Benzoyl-3’-deoxyadenosine: This compound shares a similar purinyl structure but differs in the functional groups attached to the oxolan ring.
2’-O-Pivaloyloxymethyl-N6-benzoyladenosine: Another similar compound with variations in the ester groups attached to the molecule. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H21N5O5 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
[(2R,3R,5S)-2-(6-benzamidopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C24H21N5O5/c30-12-17-11-18(34-24(32)16-9-5-2-6-10-16)23(33-17)29-14-27-19-20(25-13-26-21(19)29)28-22(31)15-7-3-1-4-8-15/h1-10,13-14,17-18,23,30H,11-12H2,(H,25,26,28,31)/t17-,18+,23+/m0/s1 |
InChI Key |
SDMSUTMYOKQUBP-YZZKKUAISA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1OC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO |
Canonical SMILES |
C1C(OC(C1OC(=O)C2=CC=CC=C2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)CO |
Origin of Product |
United States |
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